molecular formula C7H10N2O2S B15239595 (2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

(2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

Cat. No.: B15239595
M. Wt: 186.23 g/mol
InChI Key: MOYJHNSIMNVRQP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is a non-proteinogenic amino acid featuring a thiazole ring substituted with a methyl group at the 2-position. The compound’s stereochemistry (2R configuration) and the methyl substituent on the thiazole ring influence its physicochemical properties, such as hydrophobicity and hydrogen-bonding capacity, which are critical for interactions in biological systems .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(2R)-2-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-9-3-5(12-4)2-6(8)7(10)11/h3,6H,2,8H2,1H3,(H,10,11)/t6-/m1/s1

InChI Key

MOYJHNSIMNVRQP-ZCFIWIBFSA-N

Isomeric SMILES

CC1=NC=C(S1)C[C@H](C(=O)O)N

Canonical SMILES

CC1=NC=C(S1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid typically involves the condensation of a thiazole derivative with an appropriate amino acid precursor. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This reaction can be adapted to synthesize thiazole derivatives by using thiazole-specific starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the thiazole ring or the amino acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

(2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino acid moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Amino Acids

(R)-2-Amino-3-(thiazol-5-yl)propanoic acid
  • Structure : Lacks the methyl group on the thiazole ring.
  • Molecular Formula : C₆H₈N₂O₂S vs. C₇H₁₀N₂O₂S (target compound).
  • Key Differences :
    • The absence of the methyl group reduces steric hindrance and hydrophobicity.
    • Lower molecular weight (172.2 g/mol vs. 186.2 g/mol for the target compound) .
(2R)-2-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid
  • Structure : Features two methyl groups on the thiazole ring.
  • Molecular Formula : C₈H₁₂N₂O₂S.
  • Key Differences: Increased hydrophobicity due to additional methyl groups. Potential for altered binding kinetics in biological targets compared to the mono-methylated derivative .
3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid
  • Structure: Lacks the amino group at the α-position.
  • Molecular Formula: C₇H₉NO₂S.
  • Key Differences: Not an amino acid, limiting its role in peptide synthesis or enzyme interactions. Reduced polarity due to the absence of the amino group .

Heterocyclic Propanoic Acid Derivatives

3-((5-Aryl-1,3,4-oxadiazol-2-yl)thio)propanoic Acids
  • Examples: 3-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid (8i), 3-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid (8j) .
  • Key Differences :
    • Replacement of thiazole with oxadiazole alters electronic properties (e.g., oxadiazole is more electron-deficient).
    • Higher molecular weights (e.g., 281.06 g/mol for 8i) compared to the target compound.
    • Demonstrated inhibitory activity against Rho/Myocar kinases, suggesting divergent biological applications .
3-(2-Amino-4-aryl-1H-imidazol-5-yl)propanoic Acids
  • Example: 3-(2-Amino-4-phenyl-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid (11b) .
  • Key Differences: Imidazole ring introduces additional hydrogen-bonding sites.

Thiazole-Linked Amino Acids with Bioactive Moieties

(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid
  • Structure : Features an aryl-substituted thiazole linked via a benzylamine group.
  • Key Differences :
    • Extended conjugation and bulkier substituents enhance antimycobacterial activity.
    • Molecular weights range from 300–400 g/mol, significantly higher than the target compound .
3-(1,3-Thiazol-2-yl(p-tolyl)amino)propanoic acid (13)
  • Structure: Combines thiazole with a p-tolylamino group.

Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups HPLC Retention Time (min)
Target Compound C₇H₁₀N₂O₂S 186.2 Thiazole (2-Me), α-amino acid N/A
(R)-2-Amino-3-(thiazol-5-yl)propanoic acid C₆H₈N₂O₂S 172.2 Thiazole, α-amino acid N/A
8i (Oxadiazole derivative) C₁₂H₁₂N₂O₃S 281.06 Oxadiazole, thioether 5.37
8j (Dichlorophenyl derivative) C₁₁H₈Cl₂N₂O₂S 318.9 Oxadiazole, Cl substituents 6.64

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.